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molecular formula C14H11NO3S B8476155 2-(3-Thiophen-2-ylprop-2-enoylamino)benzoic acid

2-(3-Thiophen-2-ylprop-2-enoylamino)benzoic acid

Cat. No. B8476155
M. Wt: 273.31 g/mol
InChI Key: GERZVEHIQIUMRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05006548

Procedure details

To a suspension of 2-[3-(2-thienyl)acrylamido]benzoic acid (273 mg, 1 mmol) in dry acetone (2 ml) were added potassium carbonate (194 mg, 1.4 mmol) and dry dimethylformamide (1 ml). The mixture was treated with methyl iodide (199 mg, 1.4 mmol) and dry dimethylformamide (2 ml) and stirred at room temperature for 3 hours. The reaction mixture was poured into ice water, the precipitated solid was collected on a filter by suction, dried, and recrystallized from the mixed solvent of methanol and water to give pale yellow crystals of the desired compound (213 mg, yield, 74%). m.p., 126°-127° C.
Quantity
273 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
194 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
199 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
74%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=[CH:7][C:8]([NH:10][C:11]1[CH:19]=[CH:18][CH:17]=[CH:16][C:12]=1[C:13]([OH:15])=[O:14])=[O:9].[C:20](=O)([O-])[O-].[K+].[K+].CN(C)C=O.CI>CC(C)=O>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=[CH:7][C:8]([NH:10][C:11]1[CH:19]=[CH:18][CH:17]=[CH:16][C:12]=1[C:13]([O:15][CH3:20])=[O:14])=[O:9] |f:1.2.3|

Inputs

Step One
Name
Quantity
273 mg
Type
reactant
Smiles
S1C(=CC=C1)C=CC(=O)NC1=C(C(=O)O)C=CC=C1
Name
Quantity
2 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
194 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
199 mg
Type
reactant
Smiles
CI
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitated solid was collected on
FILTRATION
Type
FILTRATION
Details
a filter by suction
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from the mixed solvent of methanol and water

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
S1C(=CC=C1)C=CC(=O)NC1=C(C(=O)OC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 213 mg
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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